molecular formula C9H20N2O B494538 2-Methyl-2-morpholin-4-ylbutan-1-amine CAS No. 914206-26-1

2-Methyl-2-morpholin-4-ylbutan-1-amine

Cat. No. B494538
CAS RN: 914206-26-1
M. Wt: 172.27g/mol
InChI Key: RNGALZNABGSEIF-UHFFFAOYSA-N
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Description

“2-Methyl-2-morpholin-4-ylbutan-1-amine” is a chemical compound with the CAS Number: 914206-26-1. It has a molecular weight of 172.27 and its IUPAC name is 2-methyl-2-(4-morpholinyl)-1-butanamine .


Molecular Structure Analysis

The InChI code for “2-Methyl-2-morpholin-4-ylbutan-1-amine” is 1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3. This code provides a specific description of the molecule’s structure .

Scientific Research Applications

Photochemical Behavior

  • 2-Methyl-2-morpholin-4-ylbutan-1-amine is involved in the photochemical behavior of 2-amino-1,3-cyclohexadienes. It can undergo irradiation leading to isomeric products due to its morpholino derivative (Kilger & Margaretha, 1983).

Carbon Dioxide Removal

  • The compound plays a role in enhancing the kinetics of carbon dioxide removal when blended with other amines, showing increased reaction rate constants and improved overall kinetics (Ali, Al-Rashed, & Merchant, 2010).

Chromatographic Analysis

  • It's used in chromatographic analysis for determining morpholine and its breakdown products in aqueous samples, especially in nuclear power plant contexts (Lamarre, Gilbert, & Gendron, 1989).

Synthesis and Reactions

  • It plays a role in the synthesis of various chemical compounds, such as 4-aminocoumarins, by reacting with primary amines under certain conditions (Stoyanov & Ivanov, 2004).
  • The compound is also involved in cycloaddition reactions, which are significant for the synthesis of various organic compounds (Brunner, Maas, & Klärner, 2005).

Structural Studies

  • It has been studied for its structural properties, particularly in the context of nuclear magnetic resonance studies (Hernestam & Nilsson, 1976).

Antimicrobial Activities

  • The compound is used in the synthesis of new chemical compounds with potential antimicrobial activities (Bektaş et al., 2007).

Enamine Formation

  • It's involved in reactions leading to enamine formation, which has implications in various chemical synthesis processes (Khusainova et al., 2005).

Biological Activity

  • It is used in synthesizing derivatives with potential biological activities, such as antiradical and anti-inflammatory properties (Kulakov et al., 2015).

Kinetic Studies

  • Kinetic studies have been conducted on reactions involving this compound, providing insights into its behavior under various conditions (Ali, 2003).

Reaction with Amines

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-2-morpholin-4-yl-butylamine are currently unknown. This compound is a biochemical used in proteomics research . .

Biochemical Pathways

Morpholine derivatives have been found in biologically active molecules and pharmaceuticals , suggesting that they may play a role in various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 172.27 , which could influence its pharmacokinetic properties

properties

IUPAC Name

2-methyl-2-morpholin-4-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGALZNABGSEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-morpholin-4-yl-butylamine

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